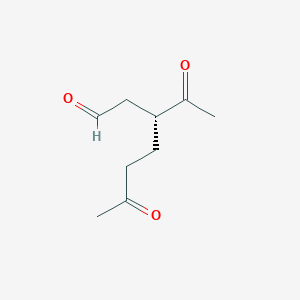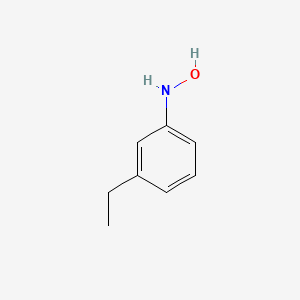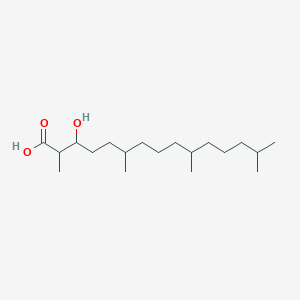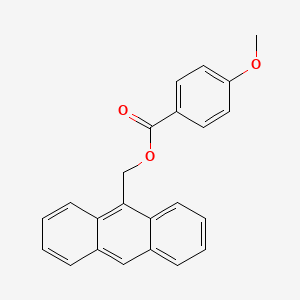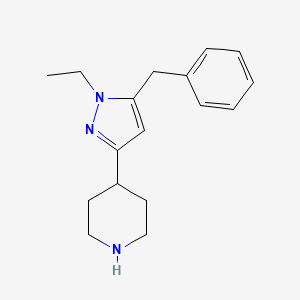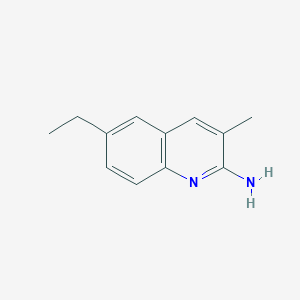
2-Amino-6-ethyl-3-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-ethyl-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with an amino group at the 2-position, an ethyl group at the 6-position, and a methyl group at the 3-position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-3-methylquinoline can be achieved through several methods. One common approach involves the reaction of aniline with propionic aldehyde in the presence of a catalyst. For instance, microporous zeolites such as H-Y and H-Ymmm have been used as catalysts to achieve high conversion rates and selectivity . The reaction typically proceeds at elevated temperatures (around 160°C) and requires an acidic catalyst to promote the formation of the quinoline ring.
Another method involves the use of environmentally friendly Nafion-catalyzed synthesis under microwave irradiation. This method allows for the preparation of substituted 2-ethyl-3-methylquinolines from anilines and propionaldehyde derivatives with good to excellent yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. The use of zeolites and other heterogeneous catalysts is common due to their high efficiency and selectivity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
2-Amino-6-ethyl-3-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
科学的研究の応用
2-Amino-6-ethyl-3-methylquinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: Quinoline derivatives are used in the development of pharmaceuticals, particularly antimalarial drugs like chloroquine and hydroxychloroquine.
Industry: The compound is used in the production of dyes, agrochemicals, and corrosion inhibitors
作用機序
The mechanism of action of 2-Amino-6-ethyl-3-methylquinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit hemozoin polymerization in malaria parasites, leading to the accumulation of toxic heme and parasite death . Additionally, the compound may interact with DNA and enzymes, disrupting cellular processes and exhibiting antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
2-Ethyl-3-methylquinoline: Lacks the amino group at the 2-position.
2-Aminoquinoline: Lacks the ethyl and methyl groups.
6-Ethyl-3-methylquinoline: Lacks the amino group at the 2-position.
Uniqueness
2-Amino-6-ethyl-3-methylquinoline is unique due to the presence of both the amino group and the alkyl substituents, which can significantly influence its chemical reactivity and biological activity.
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
6-ethyl-3-methylquinolin-2-amine |
InChI |
InChI=1S/C12H14N2/c1-3-9-4-5-11-10(7-9)6-8(2)12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14) |
InChIキー |
COPGYNHTOKQERN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)N=C(C(=C2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
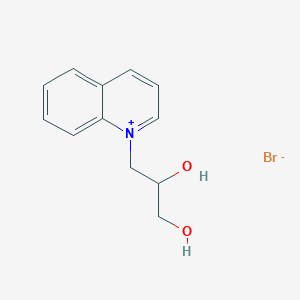
![5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B12565117.png)
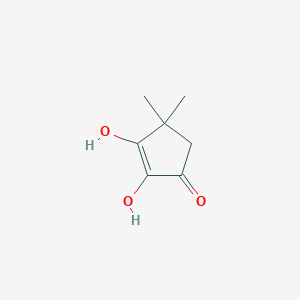
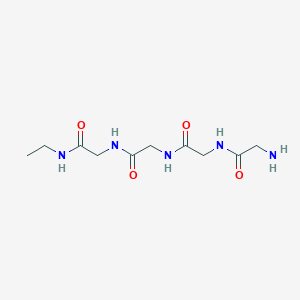
![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
